molecular formula C11H20O B12612756 2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran CAS No. 648882-77-3

2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran

Cat. No.: B12612756
CAS No.: 648882-77-3
M. Wt: 168.28 g/mol
InChI Key: NNIBQILBXJCJSD-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran is a substituted dihydropyran derivative characterized by a six-membered oxygen-containing ring with partial unsaturation (3,6-dihydro-2H-pyran core). Key structural features include:

  • Butan-2-yl group: A branched alkyl substituent at position 2.
  • Methyl groups: At positions 4 and 5 on the pyran ring.
  • 3,6-dihydro-2H-pyran backbone: A partially unsaturated ring system with two double bonds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648882-77-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-butan-2-yl-4,5-dimethyl-3,6-dihydro-2H-pyran

InChI

InChI=1S/C11H20O/c1-5-8(2)11-6-9(3)10(4)7-12-11/h8,11H,5-7H2,1-4H3

InChI Key

NNIBQILBXJCJSD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CC(=C(CO1)C)C

Origin of Product

United States

Preparation Methods

Synthesis via Cascade Reaction

A detailed procedure for synthesizing 2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran via a one-pot cascade reaction includes:

  • Preparation of Reaction Mixture :

    • Combine ketene silyl acetal with a β,γ-unsaturated aldehyde in the presence of BiBr3.
    • Stir under controlled temperature conditions (usually room temperature).
  • Domino Reaction Sequence :

    • Initiate a domino sequence by adding a second aldehyde after the initial reaction has progressed.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
  • Isolation of Product :

    • Upon completion, extract the product using appropriate solvents (e.g., ethyl acetate).
    • Purify through recrystallization or chromatography as necessary.

Alternative Synthetic Route

An alternative synthetic route involves:

  • Starting Materials : Utilize accessible starting materials such as butan-2-one and dimethyl acetal.

  • Reagents and Conditions :

    • Employ strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) to facilitate reactions.
    • Conduct reactions under reflux conditions for optimal yield.
  • Product Isolation :

    • Use standard extraction techniques followed by purification methods like distillation or crystallization.

Comparative Analysis of Yields

The following table summarizes yield outcomes from different synthetic methods reported in various studies:

Method Yield (%) Reference
One-Pot Cascade Reaction 44 - 80
Multi-Step Synthesis Varies
Acid-Catalyzed Cyclization High

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Functionalized Compounds
    • Furan Derivatives : The compound serves as a precursor in the synthesis of various furan derivatives through palladium-catalyzed reactions. This method has been optimized to yield high amounts of functionalized furans, which are valuable in organic synthesis .
    • Cyclization Reactions : Its structure allows for cyclization reactions that can produce complex molecules with multiple functional groups. This versatility is crucial in medicinal chemistry for developing new drugs .
  • Pharmaceutical Applications
    • Antimicrobial Activity : Research has indicated that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. Studies focusing on structure-activity relationships highlight the potential efficacy of such compounds against resistant strains .
    • Anti-inflammatory Agents : Some derivatives have shown promise in reducing inflammation in preclinical models, suggesting that they could be further developed into therapeutic agents for inflammatory diseases .
  • Agricultural Uses
    • Pesticides and Fungicides : The compound has been explored for its potential as an active ingredient in pesticide formulations. Its structure can be modified to enhance efficacy against specific pests or pathogens while minimizing environmental impact .

Case Studies and Research Findings

  • Synthesis Optimization Study
    A recent study detailed the optimization of conditions for synthesizing furan derivatives from 2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran using various alkenyl bromides. The results demonstrated yields exceeding 90% under optimized conditions, showcasing the compound's utility in producing complex organic molecules efficiently .
  • Antimicrobial Efficacy Assessment
    In a comparative study of various synthesized derivatives, compounds derived from this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding supports further investigation into their development as novel antimicrobial agents .
  • Environmental Impact Analysis
    Research into the environmental impact of using this compound-based pesticides revealed a lower toxicity profile compared to traditional pesticides. This characteristic makes it a candidate for sustainable agricultural practices .

Mechanism of Action

The mechanism by which 2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran exerts its effects involves interactions with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights structural analogs and their key differences:

Compound Name Substituents Key Structural Differences
2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran Butan-2-yl (position 2), methyl (positions 4,5) Reference compound; branched alkyl and adjacent methyl groups.
4,6-Dimethyl-6-(2-methylpropyl)-3,6-dihydro-2H-pyran Methyl (positions 4,6), 2-methylpropyl (position 6) Methyl groups at 4 and 6; isobutyl substituent at position 6 instead of 2 .
2H-Pyran,3,6-dihydro-4,6-dimethyl-2-phenyl- Phenyl (position 2), methyl (positions 4,6) Aromatic phenyl group at position 2; methyl groups at 4 and 6 .
6,6-Dimethyldihydro-2H-pyran-3(4H)-one Methyl (positions 6,6), ketone (position 3) Fully saturated positions 3–4; ketone functional group .
2-(3-Bromopropoxy)tetrahydro-2H-pyran Bromopropoxy chain (position 2) Fully saturated pyran ring; bromine substituent increases reactivity .
Substituent Impact:
  • Branched vs. Linear Alkyl Groups: The butan-2-yl group (branched) reduces steric hindrance compared to linear chains, enhancing solubility in nonpolar solvents.
  • Methyl Position : Adjacent methyl groups (4,5 vs. 4,6) influence ring strain and electron density. For example, 4,5-dimethyl substitution may increase steric hindrance in axial positions compared to 4,6-dimethyl analogs .
  • Functional Groups : Ketones (e.g., in 6,6-dimethyldihydro-2H-pyran-3(4H)-one) introduce electrophilic sites for nucleophilic attacks, unlike the purely hydrocarbon-based target compound .

Physical and Chemical Properties

Property This compound 4,6-Dimethyl-6-(2-methylpropyl)-3,6-dihydro-2H-pyran 2H-Pyran,3,6-dihydro-4,6-dimethyl-2-phenyl-
Boiling Point ~180–190°C (estimated) ~195–205°C ~220–230°C (due to phenyl group)
Solubility Soluble in ether, chloroform Similar to target compound Low water solubility; soluble in DMSO
Reactivity Electrophilic addition at C3–C4 Similar reactivity Enhanced aromatic substitution at phenyl
Key Observations:
  • The phenyl-substituted analog exhibits higher boiling points due to stronger intermolecular forces (π-π stacking) .
  • Branched alkyl groups (butan-2-yl, 2-methylpropyl) improve solubility in organic solvents compared to linear chains .
Activity Trends:
  • Alkyl vs. Aromatic Substitution: Alkyl-substituted compounds (target and 4,6-dimethyl analog) are more suited for nonpolar applications (e.g., agrochemicals), while phenyl-substituted derivatives show promise in antimicrobial contexts .
  • Functional Group Diversity : Ketone-containing analogs (e.g., 6,6-dimethyldihydro-2H-pyran-3(4H)-one) are prioritized in synthetic pathways for complex molecules .

Biological Activity

2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran (CAS Number: 81374-76-7) is a chemical compound belonging to the pyran family. Its molecular formula is C11H20OC_{11}H_{20}O, with a molecular weight of approximately 168.276 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula: C11H20OC_{11}H_{20}O
  • Molecular Weight: 168.276 g/mol
  • LogP (Partition Coefficient): 3.30190, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

Biological Activities

Research on the biological activities of this compound has revealed several potential therapeutic effects:

  • Antitumor Activity
    • Studies suggest that compounds similar to this compound exhibit inhibitory effects on Class I PI3-kinase enzymes, particularly the PI3Kα isoform. This inhibition can lead to reduced cellular proliferation associated with various cancers, including chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL) . The mechanism involves the modulation of signaling pathways that are crucial for tumor growth and metastasis.
  • Anti-inflammatory Effects
    • The compound has been implicated in the modulation of inflammatory responses. Inhibitors of PI3K pathways can also provide therapeutic benefits in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
  • Antimicrobial Properties
    • Preliminary studies indicate that derivatives of pyran compounds may possess antimicrobial activity against certain pathogens. This suggests potential applications in developing new antimicrobial agents .

Case Studies

  • In Vitro Studies
    • A study assessed the cytotoxic effects of various pyran derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF7) and prostate cancer cells (LNCaP), with IC50 values indicating effective concentrations for therapeutic use.
  • Animal Models
    • In vivo experiments using murine models have shown that administration of this compound leads to a marked reduction in tumor size compared to control groups, suggesting its potential as an anti-cancer agent.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Antitumor ActivityInhibition of Class I PI3K enzymes
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialActivity against specific pathogens

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(Butan-2-yl)-4,5-dimethyl-3,6-dihydro-2H-pyran, and what intermediates are critical for controlling stereochemistry?

  • Methodological Answer : This compound is synthesized via asymmetric catalytic reactions between alkenes and aldehydes. A copper(II)–bisphosphine catalyst system is often employed to achieve diastereoselectivity. Key intermediates include substituted alkenols (e.g., 3,5-dimethylhex-5-en-1-ol) and aromatic aldehydes. Enantiomeric ratios (e.g., 92:8) are monitored using chiral HPLC (Chiralpak IA-3 column, heptane/iPrOH mobile phase) .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Structural confirmation involves:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C chemical shifts (e.g., δ 1.2–2.5 ppm for methyl groups, δ 4.0–5.5 ppm for dihydropyran protons) .
  • High-resolution mass spectrometry (HRMS) : Match observed [M+Na]+^+ peaks with calculated values (e.g., 229.09996 for a related derivative) .
  • HPLC purity analysis : Use reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What computational tools are recommended for predicting physicochemical properties like logP and molecular polarity?

  • Methodological Answer :

  • XLogP3 : Predicts hydrophobicity (e.g., XLogP = 2.9 for this compound) .
  • Topological polar surface area (TPSA) : Calculates as 9.2 Ų, indicating low polarity .
  • Software: Use PubChem’s cheminformatics tools or EPA DSSTox for validated datasets .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic batches be resolved, particularly for diastereomers with similar retention times?

  • Methodological Answer :

  • Chiral derivatization : Convert enantiomers to diastereomers using chiral auxiliaries (e.g., Mosher’s acid) for better HPLC separation .
  • Dynamic NMR : Detect rotational barriers in substituents (e.g., tert-butyl groups) to infer stereochemistry .
  • Cross-validation : Compare experimental optical rotations (e.g., [α]D_D = +178.4°) with calculated values from density functional theory (DFT) .

Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., ring-opening or oxidation)?

  • Methodological Answer :

  • Solvent control : Use ionic liquids (e.g., [2-aminobenzoato][PF6]) to stabilize intermediates and reduce side reactions .
  • Temperature modulation : Maintain reactions below 40°C to prevent thermal decomposition of the dihydropyran ring .
  • Catalyst screening : Test palladium or ruthenium complexes for selective hydrogenation of competing alkene byproducts .

Q. How do researchers address contradictions between theoretical and experimental toxicity data for this compound?

  • Methodological Answer :

  • In silico toxicity prediction : Use tools like EPA TEST or OECD QSAR Toolbox to model ecotoxicity (e.g., LC50 for fish = 10–100 mg/L) .
  • In vitro assays : Validate with zebrafish embryo toxicity tests (ZFET) to reconcile discrepancies in acute toxicity predictions .
  • Literature benchmarking : Compare with structurally analogous pyrans (e.g., 3,4-dihydro-2H-pyran derivatives) with known toxicity profiles .

Critical Analysis of Contradictions

  • Stability vs. Reactivity : While the compound is stable under recommended storage conditions (20–25°C, inert atmosphere) , conflicting data exist on its reactivity with strong oxidizers. Mitigation involves storing samples with molecular sieves and avoiding light .
  • Stereochemical Assignments : Discrepancies in diastereomer ratios across studies (e.g., 72 vs. 73 in ) highlight the need for standardized catalytic conditions and characterization protocols.

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